(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
“(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring
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Chemical Structure: : The compound’s structure consists of a thiazolidinone core with an imine group (C=N) and a substituted phenyl ring. The stereochemistry is specified by the (2E,5Z) configuration, indicating the positions of the double bonds in the side chain.
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Synonyms: : You might encounter alternative names, such as “bromophenyliminoethoxymethoxybenzylidene-thiazolidinone.”
Preparation Methods
Synthetic Routes::
Hantzsch Synthesis:
Knoevenagel Condensation:
- While not widely produced industrially, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidinone ring can be oxidized to form a thiazole ring.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Ring Opening: The thiazolidinone ring can open under certain conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Ring Opening: Acidic or basic conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Biological Studies: Investigating its effects on cell viability, apoptosis, and enzyme inhibition.
Materials Science: Incorporating thiazolidinone derivatives into polymers or materials for specific properties.
Agrochemicals: Evaluating pesticidal or herbicidal activity.
Mechanism of Action
Targets: It may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements.
Similar Compounds: Explore related thiazolidinones, such as 2-thioxo-4-thiazolidinone or 2-iminothiazolidin-4-one.
: Example reference. : Another example reference. : Yet another example reference. : And one more reference. : Final reference.
Properties
Molecular Formula |
C19H17BrN2O3S |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O3S/c1-3-25-15-9-8-12(10-16(15)24-2)11-17-18(23)22-19(26-17)21-14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11- |
InChI Key |
IIBBTDVHPPSXQA-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2)OC |
Origin of Product |
United States |
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